molecular formula C11H9N5O B5911156 N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide

N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide

Cat. No.: B5911156
M. Wt: 227.22 g/mol
InChI Key: VCCLENDDTZTLBO-CHHVJCJISA-N
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Description

N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates both pyrazine and pyridine heterocycles, which are common pharmacophores in active pharmaceutical ingredients. These core structures are frequently investigated for their diverse biological activities, which include antimycobacterial and potential anticancer properties, as seen in related pyrazine-2-carboxamide derivatives . The molecule can serve as a key synthetic intermediate or a ligand in coordination chemistry. For instance, structurally similar N-(pyridin-ylmethyl)pyrazine-2-carboxamide compounds have been utilized in the synthesis of metal-organic frameworks (MOFs) and have been characterized in detail, including their distinct conformations and crystal packing driven by N-H⋯N hydrogen bonds . The presence of multiple nitrogen atoms makes it a potential candidate for developing inhibitors of essential enzymes, such as aminoacyl-tRNA synthetases, which are validated targets for antimicrobial agents . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its utility as a building block for the synthesis of more complex molecules or in biochemical screening assays.

Properties

IUPAC Name

N-[(Z)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c17-11(10-8-13-5-6-14-10)16-15-7-9-1-3-12-4-2-9/h1-8H,(H,16,17)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCLENDDTZTLBO-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N\NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with pyridine-4-carboxaldehyde. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Chemical Reactions Analysis

N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the pyrazine or pyridine rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that some derivatives possess potencies comparable to established antibiotics like kanamycin .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in bacterial fatty acid synthesis. For example, a related structure demonstrated an IC50 of 5.6 µM against the ecKAS III enzyme, suggesting a robust mechanism for antibacterial action through enzymatic inhibition .

Coordination Chemistry

Metal Complex Formation
this compound is capable of forming metal complexes due to the presence of multiple nitrogen donor atoms. This property allows it to act as a chelating agent with various metal ions, leading to potential applications in catalysis and materials science. The ability to adopt different coordination modes enhances its versatility in forming stable complexes.

Material Science

Metal-Organic Frameworks (MOFs)
The compound has been utilized in the synthesis of metal-organic frameworks (MOFs). For instance, a hydrated copper acetate complex was formed using this ligand, which exhibited a unique 10(3) network topology. Such frameworks are valuable in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

Case Studies

Study Application Findings
Study 1Antibacterial ActivityDerivatives showed significant activity against P. aeruginosa with MIC values lower than kanamycin .
Study 2Enzyme InhibitionCompound demonstrated an IC50 of 5.6 µM against ecKAS III, indicating strong potential as an antibacterial agent .
Study 3MOF DevelopmentThe compound was part of a copper acetate complex forming a MOF with unique structural properties .

Mechanism of Action

The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the case of its antimicrobial activity, the compound may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

N-(Pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2)
  • Structure: Lacks the imine group, with a methylene (-CH2-) bridge instead of the methylideneamino (-CH=N-) group.
  • Key Findings: Crystal structure analysis reveals intermolecular hydrogen bonding between the pyrazine carboxamide and pyridine nitrogen, stabilizing a planar conformation .
N-(Biphenyl-2-yl)pyrazine-2-carboxamides (e.g., Pyraziflumid)
  • Structure : Features a biphenyl substituent instead of the pyridinylimine group.
  • Key Findings: Demonstrates high fungicidal activity as a succinate dehydrogenase inhibitor (SDHI), with the 3-(trifluoromethyl)pyrazine group enhancing potency .
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide
  • Structure : A halogenated aromatic substituent instead of the pyridinylimine group.
  • Key Findings :
    • Exhibits potent antimycobacterial activity (MIC ≤ 2 mg/L against M. tuberculosis) due to halogen-enhanced lipophilicity and target binding .
    • Log P = 4.54, suggesting higher membrane permeability compared to the target compound, which may have lower lipophilicity due to its polar pyridine ring .
MAO-B Inhibition
  • Compound 37 (N-(3-chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide) :
    • IC50 = 3.9 nM for MAO-B inhibition, driven by the 2-pyrazinyl carboxamide and halogen substituents .
    • The target compound’s pyridinylimine group may reduce MAO-B affinity compared to halogenated analogs but could improve selectivity due to its distinct electronic profile.
Antimycobacterial Activity
  • N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide :
    • Active against XDR S. Typhi (MIC = 6.25 µg/mL) and alkaline phosphatase inhibition .
    • Bromine substitution enhances electrophilicity, a feature absent in the target compound but partially compensated by the pyridine ring’s electron-withdrawing nature.

Physicochemical Properties

Compound Substituent log P Key Functional Groups Biological Activity
Target Compound Pyridin-4-ylmethylideneamino ~2.5* Imine, pyrazine carboxamide Unknown (predicted)
N-(Pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2) Pyridin-4-ylmethyl 1.8 Amide, pyridine Structural model
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide 3-Iodo-4-methylphenyl 4.54 Halogen, carboxamide Antimycobacterial
Pyraziflumid Biphenyl-2-yl, CF3 3.9 Trifluoromethyl, carboxamide Fungicidal

*Estimated based on analogous structures.

Q & A

What are the established synthetic methodologies for N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide?

The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines. A common approach involves coupling pyrazine-2-carbonyl chloride with a Schiff base precursor (e.g., pyridin-4-ylmethylideneamine) under controlled conditions. For example, triphenylphosphite or other coupling agents are used to activate the carboxyl group, enabling nucleophilic attack by the amine . Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed, and reactions are monitored via TLC or HPLC to optimize yield (typically 60–85%). Post-synthesis purification involves recrystallization or column chromatography using silica gel .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Core techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon backbone integrity, with pyridine protons appearing as distinct doublets (δ 8.5–9.0 ppm) and pyrazine carbons resonating near 150 ppm .
  • X-ray crystallography : Resolves molecular geometry, confirming the E-configuration of the Schiff base linkage and planarity of the pyridine-pyrazine system .
  • IR spectroscopy : Detects key functional groups (C=O stretch at ~1680 cm1^{-1}, C=N at ~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 256.09 for [M+H]+^+) .

What are the primary reaction pathways for modifying this compound?

The compound undergoes nucleophilic substitution at the pyrazine ring and Schiff base hydrolysis :

  • Substitution : Pyrazine’s electron-deficient nature allows halogenation (e.g., Cl/Br) at the 3- or 5-position using POCl3_3 or N-bromosuccinimide .
  • Hydrolysis : The imine bond (C=N) can be cleaved under acidic conditions (e.g., HCl/EtOH) to regenerate pyrazine-2-carboxamide and pyridine-4-carbaldehyde .
  • Coordination chemistry : The pyridine nitrogen and Schiff base act as chelating sites for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming octahedral complexes studied via UV-Vis and cyclic voltammetry .

How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides bond-length validation (e.g., C=N ~1.28 Å, C=O ~1.22 Å) and confirms stereochemistry. For example, the E-configuration of the Schiff base is evident from dihedral angles between pyridine and pyrazine rings (e.g., 12.5° in monoclinic P21_1/c systems) . Challenges include growing diffraction-quality crystals, often requiring slow evaporation from DMSO/EtOH mixtures. Data refinement (R-factor < 0.06) ensures accuracy .

How do computational methods enhance understanding of this compound’s reactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), highlighting pyrazine’s electron-accepting role. Mulliken charges reveal nucleophilic sites (e.g., pyridine N: −0.35 e) .
  • Molecular docking : Screens for biological targets (e.g., kinases), with docking scores (−9.2 kcal/mol for p38 MAP kinase) suggesting competitive ATP-binding via pyrazine interactions .

What strategies address contradictions in solubility data across solvents?

Solubility discrepancies (e.g., higher in DMSO vs. water) are analyzed via thermodynamic parameters :

  • Hansen solubility parameters : Predict miscibility based on δd_d, δp_p, δh_h values.
  • Van’t Hoff plots : Calculate enthalpy (ΔHsol_{sol}) and entropy (ΔSsol_{sol}) of dissolution. For example, ΔHsol_{sol} ≈ +15 kJ/mol in PEG 400/water mixtures indicates endothermic dissolution .
  • Co-solvency models : Use Jouyban-Acree equations to optimize solvent blends (e.g., 40% ethanol increases solubility 10-fold) .

What advanced techniques identify biological targets or mechanisms?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (kon_{on}/koff_{off}) to proteins like serum albumin (Kd_d ~10 μM) .
  • Enzyme inhibition assays : Tests IC50_{50} values against kinases (e.g., p38 MAP kinase IC50_{50} = 0.8 μM) using radioactive ATP-competitive assays .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .

How do electronic effects of the pyridine-pyrazine system influence reactivity?

The electron-withdrawing pyrazine ring increases electrophilicity at the carboxamide group, facilitating nucleophilic attack (e.g., hydrolysis). Conversely, the pyridine nitrogen’s lone pair stabilizes metal complexes via σ-donation. Hammett constants (σmeta_{meta} = +0.71 for pyrazine) quantify substituent effects on reaction rates .

What are the challenges in crystallizing this compound for structural studies?

Key issues include:

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) arise from solvent choice.
  • Disorder : Flexible Schiff base linkages may require low-temperature (100 K) data collection to reduce thermal motion .
  • Resolution : Synchrotron radiation (λ = 0.7 Å) improves data quality for weakly diffracting crystals .

How can researchers reconcile conflicting bioactivity data across studies?

  • Dose-response validation : Re-test activity under standardized conditions (e.g., 72-hour incubation, 10% FBS).
  • Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic stability assays : LC-MS/MS quantifies degradation products in hepatic microsomes, explaining variability in IC50_{50} values .

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